molecular formula C10H19NO10 B019205 Trometamol citrate CAS No. 108321-33-1

Trometamol citrate

Katalognummer B019205
CAS-Nummer: 108321-33-1
Molekulargewicht: 313.26 g/mol
InChI-Schlüssel: VTMHBUDWQBDMQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trometamol citrate, also known as Trizma citrate monobasic or THAM-zitrat, is a compound with the molecular formula C10H19NO10 . It has a molecular weight of 313.26 g/mol . The compound is composed of citric acid (CID 311) and tromethamine (CID 6503) . Trometamol is used in the medical field for the prevention and correction of metabolic acidosis associated with various clinical conditions .


Molecular Structure Analysis

The IUPAC name for Trometamol citrate is 2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid . The InChI string and Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

Trometamol citrate has a molecular weight of 313.26 g/mol . It has a Hydrogen Bond Donor Count of 8 .

Wissenschaftliche Forschungsanwendungen

  • Fosfomycin Trometamol : It's a broad-spectrum antibiotic effective in treating uncomplicated lower urinary tract infections in adult women. It works by inhibiting cell wall synthesis and reducing bacterial adhesion to the urogenital mucosa (Naber, 2005).

  • Dexketoprofen Trometamol : This is a water-soluble salt of the nonsteroidal anti-inflammatory drug ketoprofen. It's used as an analgesic and anti-inflammatory agent (Barbanoj, Antonijoan, & Gich, 2001).

  • Ketorolac Trometamol Topical Formulations : These formulations improve systemic delivery of the analgesic ketorolac trometamol via the transdermal route, avoiding problems associated with its therapy (El-Setouhy & El‐Ashmony, 2010).

  • Fosfomycin-Trometamol in Urinary Tract Infections (UTIs) : This oral formula is recommended for treating UTIs in women with uncomplicated infections (Raz, 2012).

  • Gadobutrol Solution Analysis : The RP-LC technique for determining trometamol content in gadobutrol solution for intravenous administration is efficient, specific, exact, and accurate, making it useful for release testing of gadobutrol injection (Najana & Bollikolla, 2021).

  • Dexketoprofen Trometamol in Pain Management : This compound is a quick-acting analgesic for treating musculoskeletal conditions, post-operative pain, toothache, and dysmenorrhoea (Sweetman, 2003).

  • In Vitro Model of Bacterial Cystitis : Trometamol fosfomycin effectively suppresses bacterial growth in an in vitro bladder model, demonstrating its potential for treating bacterial cystitis (Greenwood, 1986).

  • Fosfomycin Trometamol as Single-Dose Oral Treatment : This compound is significant for the first-line empirical treatment of uncomplicated lower urinary tract infections (Keating, 2013).

  • Dexketoprofen Trometamol in Acute and Chronic Pain : This drug appears as effective as a double dose of the racemic drug in treating various pain conditions (Walczak, 2011).

  • Prophylaxis in Prostate Biopsy : Fosfomycin trometamol (FT) has a lower rate of adverse events compared to ciprofloxacin for transrectal prostate biopsy (Cai et al., 2017).

  • Effect on Healing of Fractures : Dexketoprofen trometamol did not show any negative effects on the healing of closed fractures of the tibia (Sevimli et al., 2013).

  • Pharmacokinetics in Renal Insufficiency : Trometamol fosfomycin's pharmacokinetics are higher in uraemic patients with renal insufficiency, indicating a need for dose modification in such patients (Fillastre et al., 1988).

Safety And Hazards

Trometamol is generally safe for use, but it should be used with caution in certain situations. For instance, it’s contraindicated in cases of anuria and chronic respiratory acidosis . Extravasation can cause severe tissue damage .

Eigenschaften

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMHBUDWQBDMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932478
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trometamol citrate

CAS RN

6986-91-0, 14504-24-6, 108321-33-1
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6986-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trometamol citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROMETAMOL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trometamol citrate
Reactant of Route 2
Trometamol citrate
Reactant of Route 3
Trometamol citrate
Reactant of Route 4
Trometamol citrate
Reactant of Route 5
Trometamol citrate
Reactant of Route 6
Trometamol citrate

Citations

For This Compound
7
Citations
P Feldman - Production of Plasma Proteins for Therapeutic Use, 2013 - Wiley Online Library
… The Factor XIII is then formulated to the desired concentration using buffer with albumin as the stabilizer (eg, 50 units FXIII/mL in trometamol/citrate buffer with 4%(v/v) albumin [33, 35]). …
Number of citations: 1 onlinelibrary.wiley.com
J Laihia, R Järvinen, E Wylęgała… - Acta …, 2020 - Wiley Online Library
… volubilis) seed oil, polysorbate 80, sorbitan monooleate, 0.2% high-molecular-weight (1.0–1.5 MDa) hyaluronic acid (HA), 2% trehalose dihydrate and glycerol in trometamol/citrate …
Number of citations: 14 onlinelibrary.wiley.com
A Barbaud, LH Garvey, A Arcolaci, K Brockow, F Mori… - Allergy, 2022 - Wiley Online Library
Background Anaphylaxis, which is rare, has been reported after COVID‐19 vaccination, but its management is not standardized. Method Members of the European Network for Drug …
Number of citations: 67 onlinelibrary.wiley.com
M Lux, J Vigneron, A Perrin, MA Hoffman… - Canadian Journal of …, 1995 - cjhp-online.ca
Preventing and detecting dispensing errors is a common goal of every pharmacy department and every pharmacy based quality assurance program. Numerous checking procedures …
Number of citations: 1 www.cjhp-online.ca
A Nowińska - OphthaTherapy, 2022 - bibliotekanauki.pl
… volubilis), polysorbate 80, sorbitan monooleate, 0.2% high molecular weight hyaluronic acid (HA) (1.0–1.5 MDa) and 2% trehalose dihydrate and glycerol in buffer (trometamol/citrate). …
Number of citations: 5 bibliotekanauki.pl
ATC Vet, Q UNI - Hepatogastroenterology, 2002
Number of citations: 2
S Glumac - 2018 - repozitorij.svkst.unist.hr
Poslijeoperacijski kognitivni poremećaji (POKP) prvenstveno se manifestiraju poteškoćama pamćenja i usporenjem psihomotoričke brzine, te predstavljaju najčešću komplikaciju …
Number of citations: 6 repozitorij.svkst.unist.hr

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.